molecular formula C16H23NO4 B309706 N-cyclohexyl-2,4,5-trimethoxybenzamide

N-cyclohexyl-2,4,5-trimethoxybenzamide

Cat. No.: B309706
M. Wt: 293.36 g/mol
InChI Key: UCQTXOYZCVSNFY-UHFFFAOYSA-N
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Description

Medicinal Chemistry Applications

  • Anticancer Potential : N-Substituted benzamides are known to inhibit nuclear factor-κB (NF-κB) and nuclear factor of activated T cells (NFAT), while inducing apoptosis in cancer cells. The cyclohexyl group enhances lipophilicity, potentially improving cellular permeability.
  • Potassium Channel Modulation : Structural analogs of benzamides have demonstrated activity as potassium channel activators, a property linked to cardiovascular and neurological effects.

Structural Research

  • Conformational Analysis : Crystallographic data show that the 3,5-methoxy groups adopt near-coplanar orientations with the benzene ring, while the 4-methoxy group deviates significantly (torsion angle: 75.33°).
  • Hydrogen Bonding : Intermolecular N–H⋯O hydrogen bonds form chains in the crystal lattice, influencing solid-state packing and stability.

Structural Comparison with Related Benzamide Derivatives

Compound Molecular Formula Key Substituents Biological Activity/Use
N-Cyclohexyl-3,4,5-trimethoxybenzamide C₁₆H₂₃NO₄ 3,4,5-trimethoxy, cyclohexyl-N Anticancer research, structural studies
Trimethobenzamide C₂₁H₂₈N₂O₅ 3,4,5-trimethoxy, dimethylaminoethyl-N Antiemetic (postoperative nausea)
N-(4-Chlorophenyl)-3,4,5-trimethoxybenzamide C₁₆H₁₆ClNO₄ 3,4,5-trimethoxy, 4-chlorophenyl-N Synthetic intermediate in medicinal chemistry
2,3,4-Trimethoxybenzamide C₁₀H₁₃NO₄ 2,3,4-trimethoxy, H-N Precursor for heterocyclic synthesis

Key Observations :

  • Substituent Positioning : The 3,4,5-trimethoxy pattern is conserved across derivatives, but the N-substituent (e.g., cyclohexyl vs. chlorophenyl) dictates distinct pharmacological profiles.
  • Functional Group Influence : Methoxy groups enhance electron density at the benzene ring, modulating reactivity and binding affinity in biological targets.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

N-cyclohexyl-2,4,5-trimethoxybenzamide

InChI

InChI=1S/C16H23NO4/c1-19-13-10-15(21-3)14(20-2)9-12(13)16(18)17-11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3,(H,17,18)

InChI Key

UCQTXOYZCVSNFY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2CCCCC2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCCCC2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data for N-Substituted 3,4,5-Trimethoxybenzamides

Compound Name Substituent Yield (%) MP (°C) Key Biological Activity (IC₅₀) Reference
N-Cyclohexyl-TMB Cyclohexyl 44.4 179–180 Not reported
N-Isobutyl-TMB Isobutyl 91.3 118–119 Trypanocidal (2.21 µM)
N-Butyl-TMB Butyl 89.1 115–116 Not reported
N-Benzyl-TMB Benzyl 59.6 138–139 Not reported
3,4,5-Trimethoxybenzamide (base) H (no substituent) Antiproliferative
N-(4-Bromophenyl)-TMB 4-Bromophenyl Crystal structure analyzed

Substituent Effects on Physical Properties

  • Melting Points: The cyclohexyl derivative exhibits the highest melting point (179–180°C), likely due to enhanced crystal packing from its rigid, non-planar cyclohexyl group. In contrast, linear alkyl chains (e.g., butyl, isobutyl) result in lower melting points (115–119°C) due to reduced molecular symmetry .
  • Synthetic Yield : Bulky substituents like cyclohexyl correlate with lower yields (44.4%) compared to smaller alkyl groups (e.g., isobutyl: 91.3%), likely due to steric hindrance during amide bond formation .
  • Polarity: TLC data (Rf = 2.2 for N-Cyclohexyl-TMB vs. 0.36–0.38 for others) suggests anomalous mobility in hexane/ethyl acetate systems, though this may reflect a reporting error, as Rf values typically range between 0 and 1 .

Specialized Analogs and Heterocyclic Derivatives

  • N-Biphenyl-TMB derivatives (e.g., compound 19D in ) showed enhanced activity through hydrophobic interactions with residues like Glu-875 .
  • Phenyl Derivatives : N-(4-Bromophenyl)-TMB () and N-(2-methoxyphenyl)-TMB () highlight how electron-withdrawing (Br) or donating (OCH₃) groups fine-tune electronic properties for target selectivity .

Preparation Methods

Acid Chloride-Mediated Amide Coupling

The most widely reported method for synthesizing N-cyclohexyl-2,4,5-trimethoxybenzamide involves the activation of 2,4,5-trimethoxybenzoic acid as its acid chloride, followed by reaction with cyclohexylamine. The process typically proceeds as follows:

  • Activation Step :
    2,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under reflux. This converts the carboxylic acid into the corresponding acid chloride, with the evolution of HCl gas serving as an indicator of reaction progress.

  • Amidation Step :
    The acid chloride is then reacted with cyclohexylamine in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge HCl. The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 0–25°C.

Example Procedure :
A mixture of 2,4,5-trimethoxybenzoyl chloride (1.2 equiv) and cyclohexylamine (1.0 equiv) in DMF was stirred at 0°C for 30 minutes, followed by gradual warming to room temperature over 12 hours. The crude product was purified via recrystallization from ethanol/water, yielding this compound as a colorless solid (83% yield, m.p. 114°C).

Key Data:

ParameterValueSource
Yield83%
Melting Point114°C
Solvent SystemDMF
BaseDIPEA

Coupling Agent-Assisted Synthesis

Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to facilitate direct amide bond formation between the free carboxylic acid and cyclohexylamine. This approach avoids the need for handling corrosive acid chlorides.

Example Procedure :
2,4,5-Trimethoxybenzoic acid (1.0 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) were dissolved in DCM. Cyclohexylamine (1.1 equiv) was added dropwise, and the reaction was stirred at room temperature for 24 hours. The mixture was washed with aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated to afford the product (75% yield).

Key Data:

ParameterValueSource
Yield75%
Coupling AgentEDC/HOBt
SolventDCM

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DCM enhance the solubility of intermediates, while ethereal solvents (e.g., THF) may reduce side reactions. A comparative study revealed the following yields:

SolventYield (%)Reaction Time (h)
DMF8312
DCM7524
THF6836

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Automated continuous-flow reactors enable precise control over exothermic reactions during acid chloride formation. Purification is achieved via recrystallization or flash chromatography, with process analytical technology (PAT) ensuring consistent quality.

Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.94 (s, 1H, NH), 6.94 (s, 2H, Ar-H), 3.92–3.85 (m, 9H, OCH₃), 3.31 (m, 1H, cyclohexyl), 1.90–1.76 (m, 5H, cyclohexyl).

  • HRMS (ESI) : m/z calculated for C₁₇H₂₅NO₄ [M+H]⁺: 307.1784; found: 307.1789.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 114°C, confirming crystalline purity.

Comparative Analysis with Structural Analogues

This compound exhibits higher lipophilicity (logP = 2.8) compared to its 3,4,5-trimethoxy isomer (logP = 2.5), enhancing membrane permeability in biological assays. Substitution patterns also influence synthetic yields:

CompoundYield (%)
This compound83
N-Cyclohexyl-3,4,5-trimethoxybenzamide78
N-Cyclopropyl-3,4,5-trimethoxybenzamide70

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